Flavoring agent and non-nutritive sweetener.
Saccharin sodium
CAS No.: 128-44-9
Cat. No.: VC0542262
Molecular Formula: C7H5NNaO3S+
Molecular Weight: 206.18 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 128-44-9 |
---|---|
Molecular Formula | C7H5NNaO3S+ |
Molecular Weight | 206.18 g/mol |
IUPAC Name | sodium;1,1-dioxo-1,2-benzothiazol-3-one |
Standard InChI | InChI=1S/C7H5NO3S.Na/c9-7-5-3-1-2-4-6(5)12(10,11)8-7;/h1-4H,(H,8,9);/q;+1 |
Standard InChI Key | WINXNKPZLFISPD-UHFFFAOYSA-N |
Isomeric SMILES | C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-].[Na+] |
Impurities | o- & p-Toluenesulfonamide; 1,2-benzisothiazol-1,1-dioxide; 1,2-benzisothiazoline-1,1-dioxide; 3-aminobenzisothazol-1,1-dioxide; 5- & 6-chlorosaccharin; ammonium saccharin; methyl saccharin; diphenyl sulfone; ditolylsulphone isomers; o- & p-sulfamoylbenzoic acid; o-chlorobenzoic acid; o-sulfobenzoic acid (& ammonium salt); n-tetracosane; bis(4-carboxyphenyl)sulfone; toluene-2,4-disulfonamide; saccharin-o-toluenesulfonamide; saccharin-6-sulfonamide; N-methyl-o-toluene-sulfonamide; methyl-o-chlorobenzoate; 4,4'-dibenzoylsulfone; 2- or 3-carboxy thiaxanthone-5-dioxide; o-sulfobenzamide; methyl-o-sulfamoylbenzoate; methyl-N-methylsulfamoylbenzoate; saccharin-o-toluenesulfoxylimide; & other /Reported impurities in saccharin & sodium saccharin/ |
SMILES | C1=CC=C2C(=C1)C(=O)[N-]S2(=O)=O.[Na+] |
Canonical SMILES | C1=CC=C2C(=C1)C(=O)NS2(=O)=O.[Na+] |
Appearance | Solid powder |
Boiling Point | Sublimes (NTP, 1992) Sublimes |
Colorform | Monoclinic crystals Needles from acetone; prisms from alcohol; leaflets from water White, crystalline powder White crystals |
Melting Point | greater than 572 °F (Decomposes) (NTP, 1992) |
Introduction
Chemical Identity and Physical Properties
Saccharin sodium (C₇H₄NNaO₃S) is the sodium salt of saccharin, an ortho-sulfobenzimide derivative. Its molecular weight is 205.18 g/mol, and it exists as a white, crystalline powder or efflorescent crystals with a faint aromatic odor .
Structural and Thermodynamic Characteristics
The compound’s stability exceeds 300°C, with a density of 1.69 g/cm³ at 20°C . Its high water solubility (>10 g/100 mL at 20°C) and alkaline pH in solution (pH 8–10) make it ideal for aqueous formulations .
Table 1: Key Physical Properties of Saccharin Sodium
Property | Value |
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Melting Point | >300°C |
Water Solubility | ≥10 g/100 mL (20°C) |
Vapor Pressure | 0 Pa (25°C) |
pKa | 1.8 (saccharin acid) |
LogP (Partition Coefficient) | -2.84–0.11 (25°C) |
The low lipid solubility (LogP <0) explains its limited tissue accumulation and rapid renal excretion .
Production Methods and Industrial Synthesis
Commercial production involves oxidizing o-toluene sulfonamide with potassium permanganate under alkaline conditions . The resulting saccharin acid is neutralized with sodium hydroxide, followed by crystallization:
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Oxidation:
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Neutralization:
This process yields pharmaceutical-grade material with ≥99% purity, though residual solvents like toluene may persist if inadequately purified .
Applications Across Industries
Food and Beverage Sector
Saccharin sodium dominates as a sweetener in:
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Baked goods: Enhances shelf life by resisting thermal degradation.
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Tabletop sweeteners: Combined with cyclamates to mask bitter aftertaste .
Pharmaceutical Formulations
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Tablet coatings: 0.1–0.5% w/w to improve palatability.
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Liquid suspensions: Solubility enables uniform dosing.
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Diagnostic agents: Intravenous saccharin sodium measures arm-to-tongue circulation time (normal: 10–16 sec) .
Non-Food Applications
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Electroplating: Additive in nickel and gold plating baths.
Toxicological Profile and Health Implications
Metabolic Disruptions
A 120-day rat study revealed dose-dependent effects :
Table 2: Biochemical Changes in Saccharin-Treated Rats (5 mg/kg)
Parameter | Change vs. Control |
---|---|
Body Weight | +67% (120 days) |
Serum Glucose | +62% |
LDL Cholesterol | +31% |
Liver Catalase Activity | +51% |
Urinary Isoprostane | +1,095% |
These findings suggest saccharin sodium disrupts glucose homeostasis and induces oxidative stress, even at the acceptable daily intake (ADI) of 5 mg/kg .
Regulatory Landscape
Table 3: Global Regulatory Status
Region | Permitted Use | Max Level (mg/kg) |
---|---|---|
USA | General-purpose sweetener | 12 (beverages) |
EU | Tabletop sweeteners | 80–1,200 |
India | Carbonated water | 100 |
Japan | Processed foods | 30–200 |
The FDA mandates warning label removal in 2000 based on revised risk assessments, while the EU maintains strict maximum levels for specific food categories .
Emerging Research and Future Directions
Recent studies focus on:
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Gut Microbiome Modulation: Preliminary data suggest saccharin sodium alters Firmicutes/Bacteroidetes ratios in mice.
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Neuroendocrine Effects: Potential interference with ghrelin signaling pathways affecting satiety.
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Advanced Purification Methods: Nanofiltration techniques to eliminate residual synthesis byproducts.
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